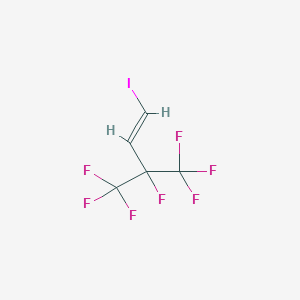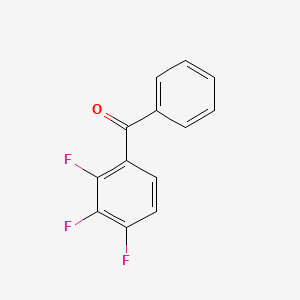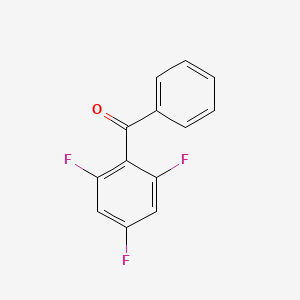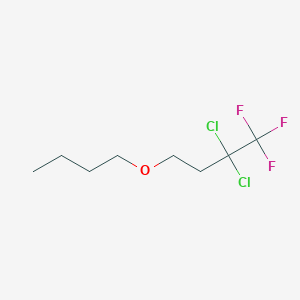
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane
Descripción general
Descripción
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane, also known as HCFC-225ca, is a chemical compound that belongs to the class of hydrochlorofluorocarbons. It is a colorless liquid that has been used as a solvent, cleaning agent, and refrigerant in various industries. Despite its widespread use, HCFC-225ca has been found to have detrimental effects on the environment and human health. In
Mecanismo De Acción
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been found to have a similar mechanism of action to other hydrochlorofluorocarbons. It has been shown to deplete the ozone layer in the stratosphere, which can lead to increased levels of ultraviolet radiation reaching the Earth's surface. This can have detrimental effects on human health, including an increased risk of skin cancer and cataracts.
Biochemical and Physiological Effects:
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been found to have toxic effects on the liver, kidneys, and lungs in animal studies. It has also been shown to have neurotoxic effects, including decreased cognitive function and motor coordination. In humans, exposure to 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane can lead to respiratory irritation, headaches, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been used as a solvent and cleaning agent in various laboratory applications. It has been found to be effective in removing oils, greases, and other contaminants from surfaces. However, due to its ozone-depleting potential, the use of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been phased out in many laboratory applications.
Direcciones Futuras
As the use of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane continues to be phased out, there is a need for alternative solvents and cleaning agents that are more environmentally friendly. One possible direction is the use of supercritical fluids, such as carbon dioxide, which have been found to be effective in removing contaminants from surfaces. Another direction is the use of green solvents, such as ionic liquids, which have been found to have low toxicity and high solubility for a wide range of compounds. Additionally, there is a need for further research into the toxic effects of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane on human health and the environment, as well as the development of more effective methods for its disposal and remediation.
Aplicaciones Científicas De Investigación
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been used as a solvent and cleaning agent in various industries, including electronics, aerospace, and precision cleaning. It has also been used as a refrigerant in air conditioning and refrigeration systems. However, due to its ozone-depleting potential, the use of 4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane has been phased out in many countries.
Propiedades
IUPAC Name |
4-butoxy-2,2-dichloro-1,1,1-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2F3O/c1-2-3-5-14-6-4-7(9,10)8(11,12)13/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZPWQRDJPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2,2-dichloro-1,1,1-trifluorobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



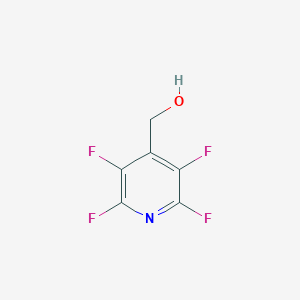

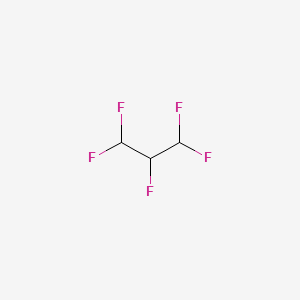

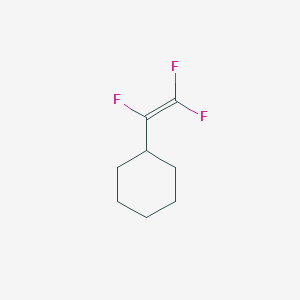
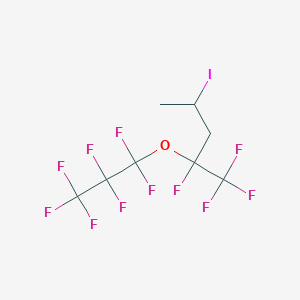
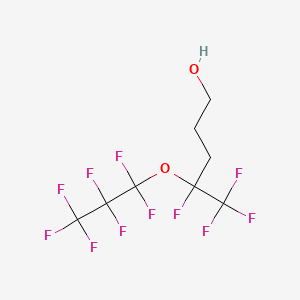
![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)

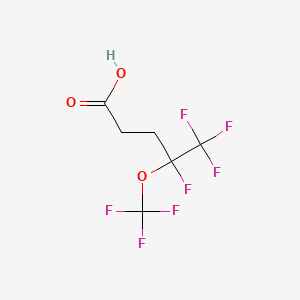
![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)
